(R)-Ethyl 3-(bromomethyl)hexanoate
Overview
Description
“®-Ethyl 3-(bromomethyl)hexanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used as a reagent in the biocatalytic route to the novel antiepileptic drug brivaracetam .
Physical And Chemical Properties Analysis
The molecular weight of “®-Ethyl 3-(bromomethyl)hexanoate” is 237.14 . The predicted boiling point is 251.1±23.0 °C and the predicted density is 1?±.0.06 g/cm3 .Scientific Research Applications
Synthesis of Key Chiral Intermediates
(R)-Ethyl 3-(bromomethyl)hexanoate plays a crucial role in the synthesis of chiral synthons, especially in pharmaceutical contexts. For example, it is used in the preparation of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key chiral intermediate for β-hydroxy-δ-lactone portions of Mevinolin and Compactin. This synthesis involves a regiospecific ring opening of a tetrahydrofuran derivative (Guindon et al., 1985).
Applications in Organic Synthesis
In organic chemistry, (R)-Ethyl 3-(bromomethyl)hexanoate is employed in various reactions. For instance, Ethyl 2-bromoalkanoates are used with zinc and succinic anhydride in dimethylformamide, forming 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) (Schick & Ludwig, 1992). Additionally, this compound has been analyzed in the context of GC-MS studies to understand its role in various chemical reactions (Ming, 2007).
Enzymatic Synthesis Applications
(R)-Ethyl 3-(bromomethyl)hexanoate is also significant in enzymatic synthesis. Research has explored its use in the enzymatic synthesis of ethyl hexanoate by transesterification, highlighting the specificity and efficiency of enzymes in such chemical processes (Chowdary & Prapulla, 2003).
Application in Catalysis and Polymerization
This compound is pivotal in the field of catalysis and polymerization. It serves as a fundamental building block in the synthesis of complex molecules and in facilitating various chemical transformations. For example, it has been used in the preparation of hexaalkyl benzene derivatives, contributing to research in conformation analysis (Alexander et al., 2000).
Biochemical Approaches
In the biochemical sector, (R)-Ethyl 3-(bromomethyl)hexanoate is utilized in diverse synthetic strategies. It has been applied in the synthesis of ethyl 5-(S)-hydroxyhexanoate, showcasing its versatility in biochemical applications (Nanduri et al., 2001).
Renewable Energy and Sustainability
The compound's role extends to the sustainable production of higher alcohols, such as 2-Ethyl-1-hexanol, from ethanol by employing the Guerbet reaction. This research contributes significantly to the development of bio-based chemical processes and sustainability metrics in the chemical industry (Patel et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl (3R)-3-(bromomethyl)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPILIRWIBGKA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 3-(bromomethyl)hexanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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